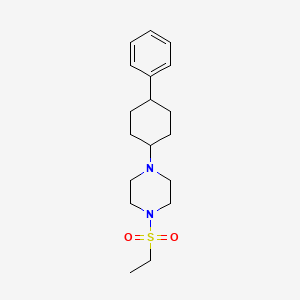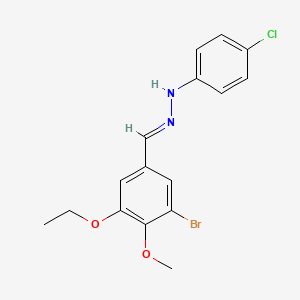
(1E)-1-(3-bromo-5-ethoxy-4-methoxybenzylidene)-2-(4-chlorophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BROMO-5-ETHOXY-4-METHOXYBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE: is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-BROMO-5-ETHOXY-4-METHOXYBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE typically involves the condensation reaction between 3-BROMO-5-ETHOXY-4-METHOXYBENZALDEHYDE and 1-(4-CHLOROPHENYL)HYDRAZINE. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of oxides or quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
- Studied for its ability to interact with biological targets, such as enzymes and receptors.
Industry:
- Utilized in the production of advanced materials, including polymers and dyes.
- Applied in the development of new catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 3-BROMO-5-ETHOXY-4-METHOXYBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s aromatic moiety can engage in π-π interactions with aromatic residues in proteins, further influencing its biological effects.
Comparison with Similar Compounds
- 3-BROMO-5-ETHOXY-4-METHOXYBENZALDEHYDE
- 1-(4-CHLOROPHENYL)HYDRAZONE
- 3-BROMO-4-METHOXYBENZALDEHYDE
Comparison:
- 3-BROMO-5-ETHOXY-4-METHOXYBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its reactivity and biological activity.
- Compared to 3-BROMO-4-METHOXYBENZALDEHYDE , the additional ethoxy group in 3-BROMO-5-ETHOXY-4-METHOXYBENZALDEHYDE enhances its solubility and potential for further functionalization.
- The hydrazone derivative, 1-(4-CHLOROPHENYL)HYDRAZONE , lacks the bromine and methoxy substituents, which may result in different chemical and biological properties.
Properties
Molecular Formula |
C16H16BrClN2O2 |
|---|---|
Molecular Weight |
383.7 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylideneamino]-4-chloroaniline |
InChI |
InChI=1S/C16H16BrClN2O2/c1-3-22-15-9-11(8-14(17)16(15)21-2)10-19-20-13-6-4-12(18)5-7-13/h4-10,20H,3H2,1-2H3/b19-10+ |
InChI Key |
HQCKAPSXJDQNTM-VXLYETTFSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC2=CC=C(C=C2)Cl)Br)OC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC2=CC=C(C=C2)Cl)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


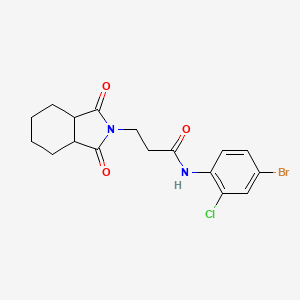
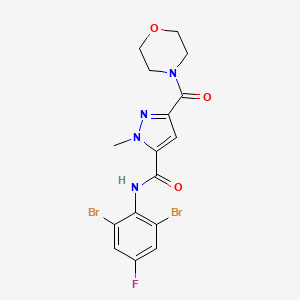
![N,N-di(butan-2-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide](/img/structure/B10892274.png)
![N'-[1-(4-fluorophenyl)ethylidene]-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10892286.png)
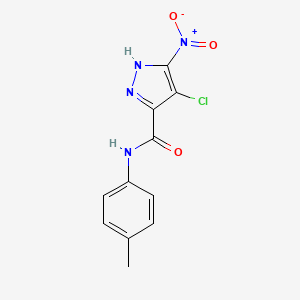
![4-[(4E)-4-(2-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10892298.png)
![N'-((E)-{4-[(E)-(2-Benzoylhydrazono)methyl]phenyl}methylidene)benzohydrazide](/img/structure/B10892305.png)

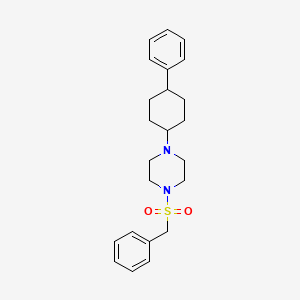
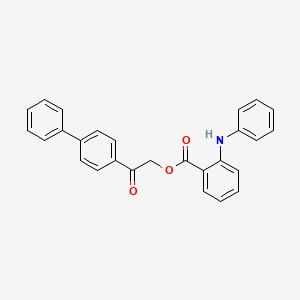
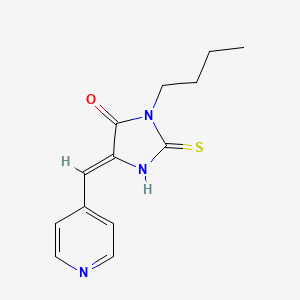
![2-[(4-chlorophenyl)carbonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B10892329.png)
![5-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10892331.png)
